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Abstract

42-(2-Tetrazolyl)rapamycin (CAS No. 221877-56-1) is a semi-synthetic prodrug of a
rapamycin analog designed to enhance the therapeutic potential of the parent macrocyclic
lactone. As a potent and specific inhibitor of the mammalian target of rapamycin (mTOR), this
compound holds promise for various therapeutic applications, including immunosuppression
and oncology. This technical guide provides a comprehensive overview of the core
characteristics of 42-(2-Tetrazolyl)rapamycin, including its synthesis, mechanism of action,
and key experimental protocols for its evaluation. All quantitative data is presented in structured
tables, and relevant biological and experimental workflows are visualized using DOT language
diagrams.

Introduction

Rapamycin, a natural product isolated from Streptomyces hygroscopicus, is a well-established
MTOR inhibitor with clinical applications in preventing organ transplant rejection and treating
certain cancers. However, its poor aqueous solubility and variable bioavailability have
prompted the development of derivatives and prodrugs to improve its pharmaceutical
properties.[1] Modification at the C-42 hydroxyl position of the rapamycin core has been a
successful strategy, leading to the development of several approved drugs.[1] 42-(2-
Tetrazolyl)rapamycin emerges from this line of research as a prodrug of a rapamycin analog,
with the tetrazole moiety intended to modulate its physicochemical and pharmacokinetic profile.
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[2][3][4] This document serves as a detailed resource for researchers engaged in the study and
development of this and related compounds.

Physicochemical Properties

While specific quantitative data for 42-(2-Tetrazolyl)rapamycin is not extensively published in
peer-reviewed literature, its general characteristics can be inferred from its structure and
related compounds. The introduction of the tetrazole ring is known to influence lipophilicity and
metabolic stability.[5][6]

Property Value Reference
CAS Number 221877-56-1 2]
C52H79N5012 (for the core
Molecular Formula Inferred
analog)
Appearance White to off-white solid Typical for rapamycin analogs

Expected to have modified
. - General knowledge of
Solubility solubility compared to d
rodrugs
rapamycin P J

Store at -20°C to -80°C to
Storage N [7]
ensure stability

Synthesis

A specific, detailed synthesis protocol for 42-(2-Tetrazolyl)rapamycin is outlined in patent
literature, notably US Patent 6,015,815 A.[8] The general strategy involves the activation of the
C-42 hydroxyl group of rapamycin, followed by nucleophilic substitution with tetrazole.

General Synthetic Scheme

The synthesis can be conceptualized in two main steps:

 Activation of the C-42 Hydroxyl Group: The hydroxyl group at the C-42 position of the
rapamycin macrocycle is converted into a good leaving group. A common method is the
formation of a trifluoromethanesulfonate (triflate) ester.
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e Nucleophilic Substitution with Tetrazole: The activated rapamycin intermediate is then
reacted with 1H-tetrazole in the presence of a non-nucleophilic base. This results in the
displacement of the leaving group and the formation of the tetrazolyl ether linkage at the C-
42 position. It is important to note that this reaction can produce a mixture of N-1 and N-2
isomers of the tetrazole ring, which may require chromatographic separation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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